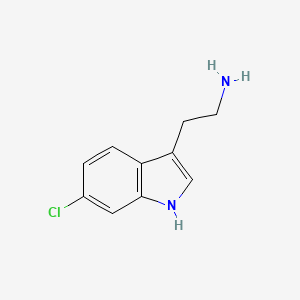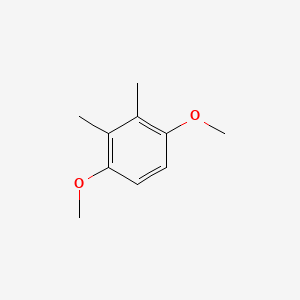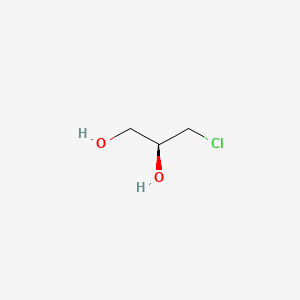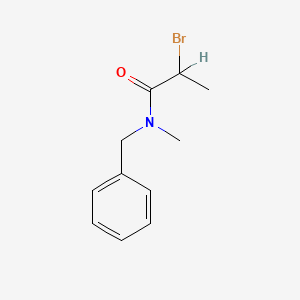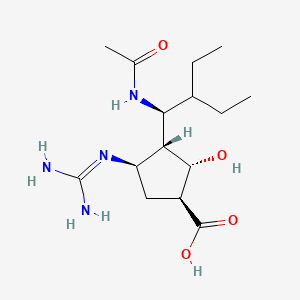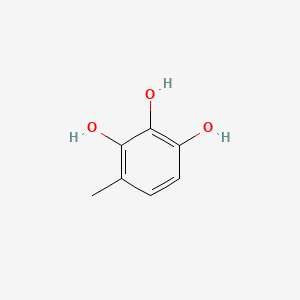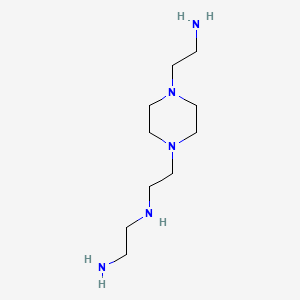![molecular formula C13H18ClNO3 B1360395 2-氯-N-[2-(3,4-二甲氧基苯基)乙基]丙酰胺 CAS No. 34164-16-4](/img/structure/B1360395.png)
2-氯-N-[2-(3,4-二甲氧基苯基)乙基]丙酰胺
描述
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a chemical compound with the CAS Number: 34164-16-4 . It has a molecular weight of 271.74 and its IUPAC name is 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide .
Molecular Structure Analysis
The InChI code for 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is 1S/C13H18ClNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a powder at room temperature . The compound has a density of 1.144g/cm3 and a boiling point of 440.4ºC at 760 mmHg .科学研究应用
药理学:羧基酯酶-2抑制剂
2-氯-N-[2-(3,4-二甲氧基苯基)乙基]丙酰胺:已被鉴定为人类羧基酯酶-2 (hCE-2) 的特异性抑制剂 。该酶参与多种药物的代谢,其抑制对于理解药物相互作用和优化药代动力学至关重要。
化学合成:喹喔啉衍生物的前体
该化合物可用于合成喹喔啉衍生物 。喹喔啉是具有医药化学应用的杂环化合物,包括作为抗病毒、抗菌和抗癌剂。
生物化学:一氧化氮合成刺激
研究表明,该化合物的衍生物可以刺激内源性一氧化氮合成 。一氧化氮在多种生理过程中起着至关重要的作用,包括血管舒张和神经传递。
工业用途:复杂有机分子的合成
在工业环境中,2-氯-N-[2-(3,4-二甲氧基苯基)乙基]丙酰胺可以作为合成复杂有机分子的起始原料 。其结构允许进行各种化学反应,使其成为一种用途广泛的试剂。
环境应用:在环境修复中的潜在用途
虽然该化合物的具体环境应用尚未得到充分的记录,但其化学性质表明其在环境修复过程中具有潜在用途,例如污染物的降解或环境友好材料的合成 。
研究工具:酶抑制的研究
作为 hCE-2 的抑制剂,该化合物是研究酶抑制机制的宝贵研究工具 。它可以帮助设计具有治疗潜力的新型抑制剂。
安全和危害
The compound is classified under GHS05 (Corrosion) and GHS07 (Acute Toxicity) hazard pictograms . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用机制
Target of Action
A similar compound, 2-chloro-3′,4′-dimethoxybenzil, is known to specifically inhibit human carboxylesterase-2 (hce-2) . Carboxylesterases are enzymes that hydrolyze esters and amides, playing a crucial role in drug metabolism and detoxification.
Mode of Action
If it acts similarly to 2-chloro-3′,4′-dimethoxybenzil, it may inhibit the action of carboxylesterase-2, preventing the breakdown of certain substances in the body .
Biochemical Pathways
Given its potential inhibition of carboxylesterase-2, it could impact pathways involving the metabolism of drugs and xenobiotics .
Result of Action
If it inhibits carboxylesterase-2 like 2-Chloro-3′,4′-dimethoxybenzil, it could potentially alter the metabolism of certain substances in the body .
生化分析
Biochemical Properties
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One notable interaction is with human carboxylesterase-2 (hCE-2), where 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide acts as a specific inhibitor . This enzyme is involved in the hydrolysis of ester and amide bonds in various substrates, and its inhibition can lead to altered metabolic processes. The nature of this interaction involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of human carboxylesterase-2 by 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can lead to the accumulation of ester and amide substrates within the cell, thereby affecting metabolic flux and energy production . Additionally, changes in gene expression related to metabolic enzymes and transporters have been observed, indicating a broader impact on cellular function.
Molecular Mechanism
At the molecular level, 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human carboxylesterase-2, leading to enzyme inhibition . This binding interaction is facilitated by the chloro and dimethoxyphenyl groups, which enhance the affinity of the compound for the enzyme. The inhibition of the enzyme results in decreased hydrolysis of ester and amide bonds, thereby altering the metabolic pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its inhibitory activity . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of metabolic flux and gene expression. The degradation products of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide may also contribute to its overall biochemical activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits human carboxylesterase-2 without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is involved in several metabolic pathways, primarily through its interaction with human carboxylesterase-2 . The inhibition of this enzyme leads to changes in the hydrolysis of ester and amide substrates, affecting metabolic flux and the levels of various metabolites. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver, where it exerts its inhibitory effects on human carboxylesterase-2. The localization and accumulation of the compound are influenced by its chemical properties, including its hydrophobicity and affinity for specific transporters.
Subcellular Localization
The subcellular localization of 2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with human carboxylesterase-2 . Additionally, targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its biochemical activity.
属性
IUPAC Name |
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-9(14)13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWIZVNHBDQQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955708 | |
| Record name | 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34164-16-4 | |
| Record name | Propionamide, 2-chloro-N-(3,4-dimethoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034164164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


